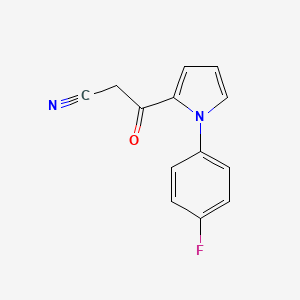

3-(1-(4-Fluorophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile

CAS No.:

Cat. No.: VC20140099

Molecular Formula: C13H9FN2O

Molecular Weight: 228.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9FN2O |

|---|---|

| Molecular Weight | 228.22 g/mol |

| IUPAC Name | 3-[1-(4-fluorophenyl)pyrrol-2-yl]-3-oxopropanenitrile |

| Standard InChI | InChI=1S/C13H9FN2O/c14-10-3-5-11(6-4-10)16-9-1-2-12(16)13(17)7-8-15/h1-6,9H,7H2 |

| Standard InChI Key | VUNGDOFRCFFWOC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(C(=C1)C(=O)CC#N)C2=CC=C(C=C2)F |

Introduction

Synthesis Pathways

Substitution-Cyclization Strategy

A patent by CN116178239B outlines a method for synthesizing analogous fluorophenyl pyrrole derivatives. Adapting this approach:

-

Substitution Reaction:

React 4-fluoro-α-bromoacetophenone with 3-oxopropanenitrile in ethyl acetate using as a base (40–60°C, 3–6 hours). This yields an intermediate diketone nitrile. -

Hydrogenative Cyclization:

Treat the intermediate with a Pd-C catalyst and HZSM-5 molecular sieve in 1,4-dioxane (60–90°C, 15–20 hours). This facilitates pyrrole ring formation via intramolecular dehydration.

Yield: Comparable methods report 65–78% yields for similar structures .

Physicochemical Properties

The fluorine substituent enhances thermal stability compared to non-fluorinated analogues (e.g., 3-(1-methylpyrrolyl)-3-oxopropanenitrile melts at 110°C ).

Applications and Biological Relevance

Pharmaceutical Intermediates

Pyrrole-3-carbonitrile derivatives serve as precursors for kinase inhibitors and antiviral agents. The 4-fluorophenyl group may improve blood-brain barrier penetration in CNS-targeted drugs .

Materials Science

Fluorinated pyrroles are investigated for:

-

Conductive Polymers: Enhanced electron mobility due to fluorine’s inductive effect.

-

OLEDs: As electron-transport layers (e.g., comparable to 3-(4-nitrophenyl)-3-oxopropanenitrile ).

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume